molecular formula C11H10BrNO2 B11854791 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid

2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B11854791
M. Wt: 268.11 g/mol
InChI Key: YULGNGLPFVZFIN-UHFFFAOYSA-N
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Description

2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, has a bromine atom at the 2-position and a methyl group at the 1-position of the indole ring, with an acetic acid moiety attached at the 3-position.

Biological Activity

2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a bromo-substituted indole structure with an acetic acid moiety, which contributes to its biological properties. The synthesis typically involves several steps, including bromination of the indole ring followed by acetic acid derivatization. The general synthetic route can be summarized as follows:

  • Bromination : The indole precursor is brominated at the 2-position.
  • Acetylation : The resulting bromo-indole is then reacted with acetic acid to yield the final product.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory processes:

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1) : This enzyme is crucial for the biosynthesis of prostaglandins, mediators of inflammation.
  • 5-Lipoxygenase (5-LOX) : Inhibition of this enzyme affects leukotriene synthesis, further contributing to its anti-inflammatory effects.

The compound's ability to inhibit these enzymes positions it as a potential therapeutic agent for inflammatory diseases such as arthritis and asthma .

Anticancer Activity

In addition to its anti-inflammatory properties, studies have shown that derivatives of indole compounds, including this compound, may possess anticancer activities. Research suggests that indole derivatives can modulate signaling pathways involved in cancer progression and apoptosis .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various enzymes and receptors implicated in disease pathways. These studies typically utilize biochemical assays to evaluate the effectiveness of the compound compared to known inhibitors. Results indicate favorable interactions with active sites due to its structural properties .

Comparative Analysis with Similar Compounds

A comparison of this compound with other structurally similar compounds highlights its unique biological profile:

Compound NameStructure FeaturesBiological Activity
This compoundBromo-substituted indole with acetic acid groupPotential anti-inflammatory and anticancer
IndomethacinIndole structure without bromo groupAnti-inflammatory
MelatoninIndole structure with an amine side chainSleep regulation
5-BromoindoleBromo-substituted indole without acetic acidAntimicrobial properties

The combination of both bromo and acetic functionalities on the indole framework may contribute to distinct biological activities not observed in other similar compounds .

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in animal models. For instance, it was tested for its ability to reduce inflammation in carrageenan-induced paw edema models, showing a significant reduction in swelling compared to control groups.

Mechanistic Insights

Molecular mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : Binding to active sites of mPGES-1 and 5-LOX, leading to decreased production of inflammatory mediators.
  • Cell Signaling Modulation : Altering pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(2-bromo-1-methylindol-3-yl)acetic acid

InChI

InChI=1S/C11H10BrNO2/c1-13-9-5-3-2-4-7(9)8(11(13)12)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

YULGNGLPFVZFIN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Br)CC(=O)O

Origin of Product

United States

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